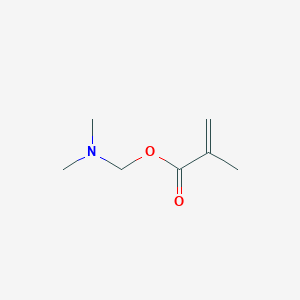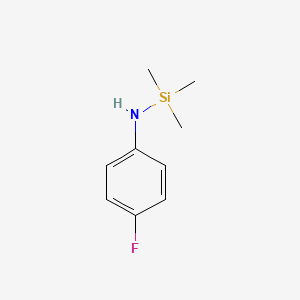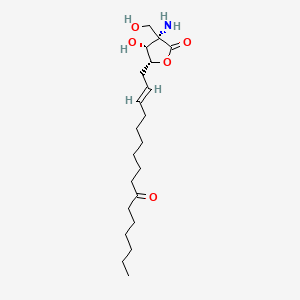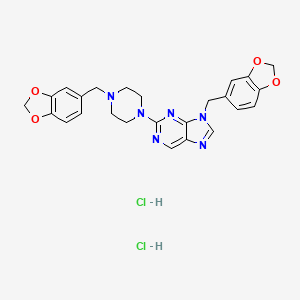
2-Benzylidene-1,3-dithiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzylidene-1,3-dithiolane is a heterocyclic compound that features a five-membered ring containing two sulfur atoms and a benzylidene group
準備方法
Synthetic Routes and Reaction Conditions
2-Benzylidene-1,3-dithiolane can be synthesized through the reaction of benzaldehyde with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired product in good to excellent yields . Another method involves the use of quinone methides, which undergo a PTSA-catalyzed annulation with 2-benzylidene dithiolanes to afford spiro-chroman dithiolanes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity. The scalability of these methods would depend on optimizing reaction conditions and catalyst efficiency.
化学反応の分析
Types of Reactions
2-Benzylidene-1,3-dithiolane undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include Lewis acids (e.g., BF3·OEt2), oxidizing agents (e.g., KMnO4, I2), and reducing agents (e.g., LiAlH4, NaBH4). Reaction conditions typically involve mild temperatures and solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Benzylidene-1,3-dithiolane has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including spirochroman derivatives and other heterocyclic compounds.
Materials Science: The compound’s unique reactivity makes it useful in the development of dynamic covalent materials, such as self-healing polymers and stimuli-responsive hydrogels.
Biological Applications: Its ability to undergo reversible polymerization and thiol-disulfide exchange reactions makes it valuable for cell-uptake applications and protein-polymer conjugation.
作用機序
The mechanism of action of 2-Benzylidene-1,3-dithiolane involves its ability to undergo reversible thiol-disulfide exchange reactions. This property is due to the geometric constraints imposed on the sulfur-sulfur bond within the five-membered ring, which destabilizes the bond and facilitates rapid exchange with thiols . This mechanism is crucial for its applications in dynamic covalent chemistry and materials science.
類似化合物との比較
Similar Compounds
1,3-Dithianes: These compounds are similar in structure but contain a six-membered ring.
1,4-Dithianes: These compounds feature a different ring size and substitution pattern, offering distinct reactivity and applications in synthetic chemistry.
Uniqueness
2-Benzylidene-1,3-dithiolane is unique due to its five-membered ring structure, which imposes significant ring strain and enhances its reactivity. This makes it particularly useful for applications requiring dynamic covalent bonds and reversible reactions, such as in the development of self-healing materials and stimuli-responsive systems .
特性
CAS番号 |
26224-40-8 |
|---|---|
分子式 |
C10H10S2 |
分子量 |
194.3 g/mol |
IUPAC名 |
2-benzylidene-1,3-dithiolane |
InChI |
InChI=1S/C10H10S2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5,8H,6-7H2 |
InChIキー |
VVXFTHCMVROMGA-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=CC2=CC=CC=C2)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone](/img/structure/B14685557.png)

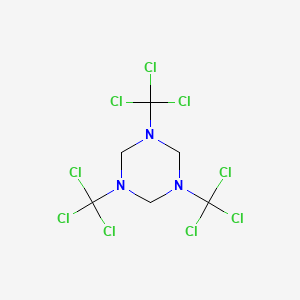
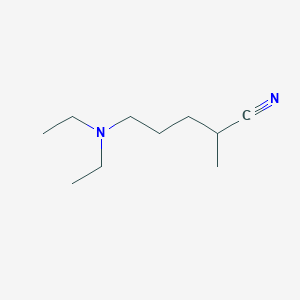
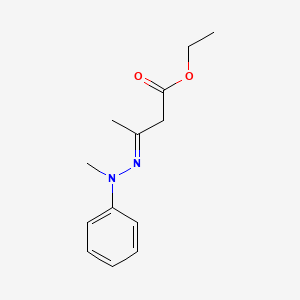
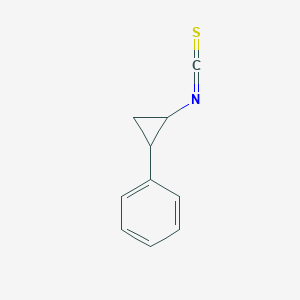
![6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene](/img/structure/B14685597.png)
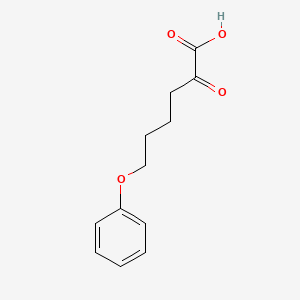
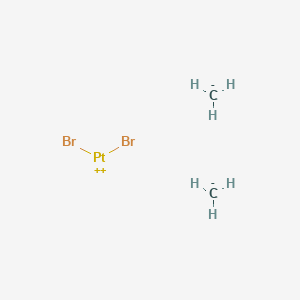
![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14685619.png)
